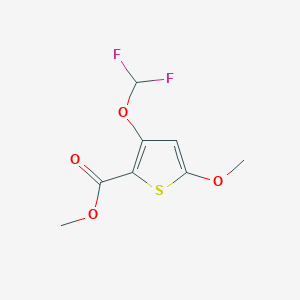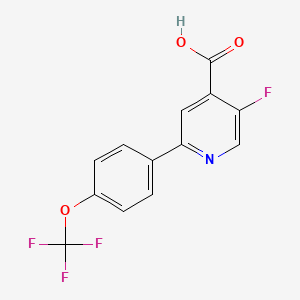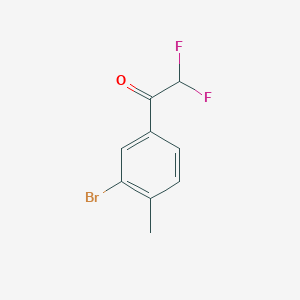
(R)-n-(2-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-n-(2-hydroxypropyl)benzamide is an organic compound that features a benzamide group substituted with a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(2-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with ®-2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of ®-n-(2-hydroxypropyl)benzamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-n-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form a benzylamine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ®-n-(2-oxopropyl)benzamide.
Reduction: Formation of ®-n-(2-hydroxypropyl)benzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
®-n-(2-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-n-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The benzamide group can interact with active sites on enzymes, potentially inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
- ®-n-(2-hydroxyethyl)benzamide
- ®-n-(2-hydroxybutyl)benzamide
- ®-n-(2-hydroxypropyl)aniline
Uniqueness
®-n-(2-hydroxypropyl)benzamide is unique due to the specific positioning of the hydroxypropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility profiles, binding affinities, and therapeutic potentials.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-[(2R)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChIキー |
HVEKOIABBLJFPQ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CNC(=O)C1=CC=CC=C1)O |
正規SMILES |
CC(CNC(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)


![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)



